molecular formula C9H13N3O3S B2830804 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097921-42-9

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2830804
CAS No.: 2097921-42-9
M. Wt: 243.28
InChI Key: ZQDQHLFQYXGSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a complex heterocyclic compound that features a unique bicyclic structure fused with a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic conditions. Following this, the sulfonyl group is introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

The bicyclic structure is then formed through a cyclization reaction, which can be achieved by reacting the sulfonylated pyrazole with an appropriate epoxide under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure may also facilitate binding to specific receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with a sulfonyl group and a bicyclic structure. This unique arrangement imparts specific chemical and biological properties that are not commonly found in other compounds. The presence of the sulfonyl group enhances its reactivity, while the bicyclic structure provides stability and specificity in its interactions with biological targets.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-11-5-9(3-10-11)16(13,14)12-4-8-2-7(12)6-15-8/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDQHLFQYXGSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.